molecular formula C4H12Br3N-2 B13145447 Mono(tetramethylammonium)tribromide

Mono(tetramethylammonium)tribromide

Cat. No.: B13145447
M. Wt: 313.86 g/mol
InChI Key: NLIYLIMLLSJBOF-UHFFFAOYSA-K
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Description

Mono(tetramethylammonium)tribromide, also known as tetramethylammonium tribromide, is a quaternary ammonium compound with the chemical formula C4H12Br3N. It is widely used in organic synthesis and chemical analysis as a brominating agent. The compound is known for its hygroscopic nature and is sensitive to moisture.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mono(tetramethylammonium)tribromide can be synthesized by reacting tetramethylammonium bromide with bromine. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:

(CH3)4NBr+Br2(CH3)4NBr3\text{(CH}_3\text{)}_4\text{NBr} + \text{Br}_2 \rightarrow \text{(CH}_3\text{)}_4\text{NBr}_3 (CH3​)4​NBr+Br2​→(CH3​)4​NBr3​

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where tetramethylammonium bromide is continuously fed into a reaction chamber containing bromine. The reaction is carefully controlled to maintain the desired temperature and pressure conditions, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Mono(tetramethylammonium)tribromide primarily undergoes bromination reactions. It acts as a source of bromine in various organic transformations, including:

    Oxidation: It can oxidize alcohols to aldehydes or ketones.

    Substitution: It can substitute hydrogen atoms in aromatic compounds with bromine atoms.

Common Reagents and Conditions

The compound is often used in solvent-free conditions or in the presence of mild solvents like acetonitrile. Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the bromination process.

Major Products Formed

The major products formed from reactions involving this compound are brominated organic compounds. For example, the bromination of toluene using this compound yields bromotoluene.

Scientific Research Applications

Mono(tetramethylammonium)tribromide has a wide range of applications in scientific research:

    Chemistry: It is used as a brominating agent in the synthesis of various organic compounds.

    Biology: It is employed in the modification of biomolecules for research purposes.

    Industry: It is used in the production of flame retardants and other brominated industrial chemicals.

Mechanism of Action

The mechanism by which mono(tetramethylammonium)tribromide exerts its effects involves the release of bromine atoms. The bromine atoms generated from the compound can participate in various chemical reactions, such as electrophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and substrate being used.

Comparison with Similar Compounds

Similar Compounds

  • Tetrabutylammonium tribromide
  • Tetraethylammonium tribromide
  • Cetyltrimethylammonium tribromide

Uniqueness

Mono(tetramethylammonium)tribromide is unique due to its relatively small size and high reactivity compared to other quaternary ammonium tribromides. Its compact structure allows for efficient bromination reactions, making it a preferred choice in many synthetic applications.

Properties

Molecular Formula

C4H12Br3N-2

Molecular Weight

313.86 g/mol

IUPAC Name

tetramethylazanium;tribromide

InChI

InChI=1S/C4H12N.3BrH/c1-5(2,3)4;;;/h1-4H3;3*1H/q+1;;;/p-3

InChI Key

NLIYLIMLLSJBOF-UHFFFAOYSA-K

Canonical SMILES

C[N+](C)(C)C.[Br-].[Br-].[Br-]

Origin of Product

United States

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